[2-(3-chlorophenyl)ethyl](methyl)amine hydrochloride
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Overview
Description
2-(3-chlorophenyl)ethylamine hydrochloride is a chemical compound with the molecular formula C9H12ClN·HCl. It is a derivative of phenethylamine, where the phenyl ring is substituted with a chlorine atom at the third position, and the ethylamine chain is methylated. This compound is often used in various chemical and pharmaceutical applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-chlorophenyl)ethylamine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 3-chlorobenzaldehyde.
Reductive Amination: The 3-chlorobenzaldehyde undergoes reductive amination with methylamine in the presence of a reducing agent such as sodium cyanoborohydride. This step forms the intermediate 2-(3-chlorophenyl)ethylamine.
Hydrochloride Formation: The intermediate is then treated with hydrochloric acid to form the hydrochloride salt, resulting in 2-(3-chlorophenyl)ethylamine hydrochloride.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Processing: Depending on the scale, the synthesis can be carried out in batch reactors or continuous flow reactors.
Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity and yield.
Types of Reactions:
Oxidation: 2-(3-chlorophenyl)ethylamine hydrochloride can undergo oxidation reactions, typically forming corresponding N-oxides.
Reduction: The compound can be reduced to form secondary amines or other reduced derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic or acidic conditions.
Major Products:
Oxidation Products: N-oxides or hydroxylated derivatives.
Reduction Products: Secondary amines or fully reduced hydrocarbons.
Substitution Products: Various substituted phenethylamines depending on the nucleophile used.
Chemistry:
Intermediate in Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Reagent: Used in various organic reactions to introduce the 3-chlorophenyl group.
Biology and Medicine:
Pharmaceuticals: It is a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Research: Used in studies related to neurotransmitter analogs and receptor binding.
Industry:
Chemical Manufacturing: Utilized in the production of specialty chemicals and fine chemicals.
Material Science: Employed in the synthesis of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(3-chlorophenyl)ethylamine hydrochloride involves its interaction with biological targets such as receptors or enzymes. The compound can bind to specific receptors, modulating their activity and leading to various physiological effects. The exact molecular pathways depend on the specific application and target.
Comparison with Similar Compounds
Phenethylamine: The parent compound without the chlorine substitution.
3-Chlorophenethylamine: Similar structure but without the methyl group on the amine.
N-Methylphenethylamine: Lacks the chlorine substitution on the phenyl ring.
Uniqueness:
Structural Features: The presence of both the chlorine atom and the methyl group imparts unique chemical and biological properties.
Reactivity: The compound exhibits distinct reactivity patterns compared to its analogs, making it valuable in specific synthetic and research applications.
Properties
CAS No. |
181650-56-6 |
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Molecular Formula |
C9H13Cl2N |
Molecular Weight |
206.1 |
Purity |
95 |
Origin of Product |
United States |
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